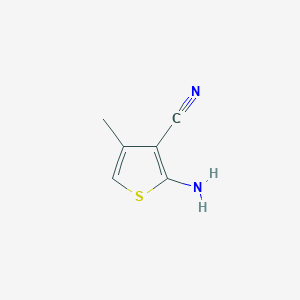

2-Amino-4-methylthiophene-3-carbonitrile

Descripción

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a prominent position in modern organic chemistry. numberanalytics.comwisdomlib.org Its unique electronic properties and reactivity make it a versatile building block for constructing complex molecules with a wide range of applications. numberanalytics.com Thiophene and its derivatives are integral components in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.netwikipedia.org Notably, the thiophene ring can often replace a benzene (B151609) ring in biologically active compounds without diminishing their efficacy, a principle known as bioisosterism. wikipedia.orgcognizancejournal.com This has led to the development of numerous thiophene-containing drugs, including antihistamines and antipsychotics. numberanalytics.comcognizancejournal.com In materials science, thiophene-based polymers are crucial for the development of organic electronics and photovoltaics. numberanalytics.com

Historical Context and Evolution of 2-Aminothiophene Derivatives in Scientific Research

The field of 2-aminothiophene chemistry was significantly advanced by the discovery of the Gewald reaction in 1961. researchgate.netscispace.com This multicomponent reaction provides a versatile and efficient method for synthesizing polysubstituted 2-aminothiophenes from simple starting materials. scispace.comorganic-chemistry.orgwikipedia.org The accessibility and mild reaction conditions of the Gewald reaction have made 2-aminothiophene derivatives readily available for extensive research. researchgate.netscispace.com Over the years, these compounds have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. pnrjournal.comnih.govijpbs.com The adaptability of the 2-aminothiophene scaffold has allowed medicinal chemists to design and synthesize a vast array of derivatives with tailored biological activities, making them a cornerstone in the development of new therapeutic agents. pnrjournal.comnih.govresearchgate.net

Rationale for Comprehensive Academic Investigation of 2-Amino-4-methylthiophene-3-carbonitrile

This compound is a specific and important member of the 2-aminothiophene family. Its structure, featuring an amino group at position 2, a methyl group at position 4, and a carbonitrile group at position 3, makes it a highly functionalized and reactive building block for organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, enabling the construction of more complex heterocyclic systems. A thorough investigation into its synthesis, properties, and reactivity is crucial for unlocking its full potential in medicinal chemistry and materials science. Understanding the nuances of this compound can lead to the development of novel compounds with enhanced biological activities or unique material properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPOLLOKMOHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963528 | |

| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4623-55-6 | |

| Record name | 4623-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Methylthiophene 3 Carbonitrile and Its Analogs

Gewald Reaction as a Primary Synthetic Route

The Gewald reaction stands as the most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes, including 2-amino-4-methylthiophene-3-carbonitrile. researchgate.netsemanticscholar.org This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. thieme-connect.com The versatility of the Gewald reaction is underscored by the ready availability of starting materials and the generally mild reaction conditions required. researchgate.netsemanticscholar.org

The standard synthesis of this compound via the Gewald reaction involves the reaction of acetone (B3395972) with malononitrile (B47326) and elemental sulfur.

Mechanistic Considerations of the Gewald Condensation for 2-Aminothiophene Formation

The mechanism of the Gewald reaction has been a subject of considerable study, and while the exact pathway can vary depending on the substrates and conditions, a general consensus on the key steps has been reached. semanticscholar.org The reaction is widely accepted to initiate with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. thieme-connect.comacs.orgchemrxiv.org This initial step, often base-catalyzed, forms an α,β-unsaturated nitrile intermediate, such as 2-cyanovinylidene. semanticscholar.orgsciforum.net

Following the formation of this intermediate, elemental sulfur is introduced. Computational studies using density functional theory (DFT) suggest that the reaction proceeds through the opening of the elemental sulfur ring to form polysulfide intermediates. acs.org The α,β-unsaturated nitrile then reacts with a sulfur species. The final and crucial step of the mechanism is the intramolecular cyclization, which involves a nucleophilic attack from the sulfur atom onto the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene ring system. thieme-connect.comresearchgate.net

The proposed mechanistic steps are as follows:

Knoevenagel-Cope Condensation: Formation of an α,β-unsaturated nitrile from the ketone and active methylene compound.

Sulfur Addition: Nucleophilic attack of the intermediate on a sulfur species.

Cyclization: Intramolecular attack of the sulfur onto the cyano group.

Tautomerization: A prototropic shift to form the final 2-aminothiophene product. thieme-connect.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimization of the Gewald reaction is crucial for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants.

Table 1: Optimization of Gewald Reaction Conditions

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Solvent | Ethanol, DMF, THF, Acetonitrile | Ethanol is often preferred due to the good solubility of sulfur and can lead to higher yields. researchgate.net | researchgate.net |

| Catalyst | Amines (Piperidine, Morpholine), Et3N/H2O | The choice of base can significantly influence reaction rates and yields. The Et3N/H2O system allows for product precipitation, simplifying isolation. thieme-connect.comlookchem.com | thieme-connect.comlookchem.com |

| Temperature | Room Temperature to Reflux | Reactions are often conducted at elevated temperatures (e.g., 50 °C to reflux) to ensure a reasonable reaction rate. semanticscholar.orgsciforum.net | semanticscholar.orgsciforum.net |

| Stoichiometry | Ketone:Nitrile:Sulfur | Typically, a slight excess of the nitrile and sulfur (e.g., 1:1.1:1.2) is used relative to the ketone to drive the reaction to completion. | |

For instance, studies have shown that using a water-triethylamine medium can be highly efficient, leading to the spontaneous precipitation of the 2-aminothiophene product, which simplifies the workup procedure by avoiding chromatographic separation. lookchem.com

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficiency and environmental footprint of the Gewald reaction. While traditional methods often employed stoichiometric amounts of base, modern approaches focus on the use of catalytic systems to improve sustainability. thieme-connect.com

Base-Catalyzed Approaches (e.g., Amines, Metal Oxides)

A variety of bases have been successfully employed to catalyze the Gewald reaction.

Amines: Secondary amines like piperidine (B6355638) and morpholine (B109124) are classic choices for promoting the initial Knoevenagel condensation. thieme-connect.com However, these are often required in stoichiometric quantities. To overcome this, more advanced catalytic systems using conjugate acid-base pairs, such as piperidinium (B107235) borate, have been developed, allowing for truly catalytic amounts to be used effectively. thieme-connect.com

Metal Oxides: Solid basic catalysts, particularly metal oxides, have emerged as green alternatives. Zinc oxide (ZnO) nanoparticles, for example, have been demonstrated to be an efficient and recyclable catalyst for the synthesis of 2-aminothiophenes at elevated temperatures. researchgate.netnih.gov Similarly, sodium aluminate (NaAlO₂) has been utilized as an effective and environmentally benign catalyst in ethanol. nih.gov

Heterogeneous Catalysis Strategies

Heterogeneous catalysis offers significant advantages in organic synthesis, primarily the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. nih.govthieme-connect.com In the context of 2-aminothiophene synthesis, this approach aligns with the principles of green chemistry. nih.gov

Examples of heterogeneous catalysts for the Gewald reaction include:

ZnO Nanoparticles: These act as a reusable solid catalyst. nih.gov

ZnO/Nanoclinoptilolite: A nanocomposite that has been reported to effectively catalyze the Gewald reaction. nih.gov

N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber: This represents a novel approach where the catalyst is immobilized on a polymer support, demonstrating excellent recyclability and reusability with minimal loss of activity. thieme-connect.com

The use of heterogeneous catalysts often facilitates continuous flow processes, which can be advantageous for industrial-scale production. youtube.com

Multicomponent Reaction Strategies

The Gewald reaction is itself a classic example of a multicomponent reaction (MCR), a synthetic strategy where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.govcaltech.edu MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.govcaltech.edu

The synthesis of this compound and its analogs is inherently tied to MCR strategies. Beyond the standard three-component Gewald reaction, variations have been developed to access a wider range of substituted thiophenes. For example, by altering the starting carbonyl and active methylene compounds, a diverse library of 2-aminothiophenes can be produced. nih.gov

Researchers have also explored four-component Gewald reactions to introduce additional diversity into the thiophene (B33073) scaffold. nih.gov These strategies highlight the power of MCRs in medicinal chemistry and materials science for the efficient construction of novel molecular architectures based on the 2-aminothiophene core.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Malononitrile |

| Sulfur |

| Piperidine |

| Morpholine |

| Zinc Oxide (ZnO) |

| Sodium Aluminate (NaAlO₂) |

| Piperidinium borate |

| Triethylamine |

| Ethanol |

| N,N-Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Cyclohexanone |

| 2-cyanovinylidene |

| Nanoclinoptilolite |

| N-methylpiperazine |

Synthesis of Structural Analogs and Substituted 2-Aminothiophenes

The synthesis of structural analogs of this compound, and more broadly, substituted 2-aminothiophenes, is a cornerstone of heterocyclic chemistry due to their significant applications in medicinal chemistry and materials science. The versatility of the 2-aminothiophene scaffold allows for the introduction of a wide array of substituents at various positions of the thiophene ring, leading to a vast library of compounds with diverse biological activities. The primary synthetic strategies are dominated by the Gewald reaction and its numerous modifications, alongside other multi-component reactions and cyclization strategies.

The Gewald reaction, first reported in 1961, is a one-pot multicomponent reaction that has become a universal method for synthesizing polysubstituted 2-aminothiophenes. researchgate.net It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base. wikipedia.org The reaction's popularity stems from the ready availability of starting materials and the generally mild reaction conditions. researchgate.net The mechanism is understood to begin with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate, which then reacts with sulfur, cyclizes, and tautomerizes to yield the final 2-aminothiophene product. wikipedia.org

Modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and enhance the "green" profile of the synthesis. These include the use of microwave irradiation, which has been shown to be beneficial for reaction yields and times, and alternative catalysts or reaction media. wikipedia.orgumich.edu For instance, a greener approach using sodium polysulfide in water under ultrasound activation has been developed, avoiding the need for a catalytic base. researchgate.nettandfonline.com Another eco-friendly method employs ball-milling under solvent- and catalyst-free conditions, providing high yields in short reaction times. sciforum.net

Beyond the Gewald reaction, other synthetic routes provide access to diverse 2-aminothiophene analogs. One-pot multicomponent reactions that combine the Gewald reaction with other transformations, such as a Michael addition, have been developed to create complex molecules containing both an indole (B1671886) and a 2-aminothiophene moiety. nih.gov The cyclization of β-enaminonitriles also serves as a valuable pathway to tetrahydrobenzo[b]thiophene derivatives, which are analogs of 2-aminothiophenes. rsc.org Furthermore, novel synthetic methods for partially saturated analogs, like 2-amino-4,5-dihydrothiophenes, have been explored, involving reactions such as the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. nih.govacs.org

The following tables summarize various research findings on the synthesis of substituted 2-aminothiophenes, highlighting the diversity of reactants, reaction conditions, and the resulting yields.

Table 1: Synthesis of 2-Aminothiophene Analogs via Gewald and Modified Gewald Reactions

| Starting Materials | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ketone, α-Cyanoester, Sulfur | Base | - | Condensation | Polysubstituted 2-aminothiophene | - | wikipedia.org |

| Ketones/Aldehydes, Malononitrile, Sodium Polysulfide | None | Water | Ultrasound (40 kHz, 300 W), 70°C, 0.5-1 h | 2-Aminothiophene derivatives | 42-90 | researchgate.net |

| 2-(Cyanomethyl)-benzimidazole, Aldehydes, Sulfur | Base | - | Reflux | 2-(2-Aminothiophene)-benzimidazoles | Good | researchgate.net |

| Ethyl acetoacetate, Malononitrile, Sulfur | None | None | Ball-milling (750 rpm), 30 min | Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate | 97 | sciforum.net |

Table 2: Synthesis of Substituted 2-Aminothiophenes via Other Methodologies

| Reactants | Method | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole derivatives, α,β-Unsaturated carbonyls, Activated nitrile, Sulfur | Four-component reaction (Michael-Gewald) | - | - | Indole-substituted 2-aminothiophenes | - | nih.gov |

| β-Enaminonitrile, Carbon-centered electrophiles | Cyclization | - | - | Tetrahydrobenzo[b]thiophene derivatives | - | rsc.org |

| 3-Aryl-2-cyanothioacrylamides, α-Thiocyanatoacetophenone | Cyclization | - | - | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | Moderate (up to 54) | nih.govacs.org |

| Cyanothioacetamide, α-Bromochalcones | Michael addition & Intramolecular cyclization | - | - | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | Moderate (up to 54) | nih.govacs.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminothiophene |

| 2-Amino-4,5-dihydrothiophene |

| 2-(2-Aminothiophene)-benzimidazole |

| Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate |

| 5-Substituted 2-aminothiophene |

| Indole-substituted 2-aminothiophene |

| Tetrahydrobenzo[b]thiophene |

| trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile |

| 2-Amino-4-phenylthiophene-3-carbonitrile |

| Malononitrile |

| Ethyl acetoacetate |

| Elemental Sulfur |

| Sodium polysulfide |

| 2-(Cyanomethyl)-benzimidazole |

| α-Cyanoester |

| α,β-Unsaturated nitrile |

| β-Enaminonitrile |

| 3-Aryl-2-cyanothioacrylamide |

| α-Thiocyanatoacetophenone |

| Cyanothioacetamide |

| α-Bromochalcone |

| Acetophenone |

| 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile |

| o-Fluoronitrobenzene |

| N-methyl-piperazine |

| 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] researchgate.netumich.edubenzodiazepine |

| Methyl 3-amino-4-methylthiophene-2-carboxylate |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene |

| Cyanuric chloride |

Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Methylthiophene 3 Carbonitrile

Reactions Involving the Amino Group (–NH2)

The amino group at the C2 position of the thiophene (B33073) ring is a primary site for nucleophilic attack, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to many derivatization strategies for this compound.

Acylation and Alkylation Reactions

The nucleophilic amino group of 2-amino-4-methylthiophene-3-carbonitrile can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, N-acylation with various acyl chlorides introduces an acyl group onto the nitrogen atom, forming the corresponding N-acyl-2-amino-4-methylthiophene-3-carbonitrile derivatives. This transformation is significant as it can modulate the electronic properties of the thiophene ring and serve as a protecting group strategy in multi-step syntheses.

Alkylation of the amino group, while mechanistically similar, can be more challenging to control. Direct N-alkylation of 2-aminothiophenes has been reported to be difficult to achieve under mild conditions, often requiring forcing conditions. rsc.org However, methodologies have been developed for the N-alkylation of related 2-amino-3-acylthiophenes using a combination of a base such as cesium carbonate and an additive like tetrabutylammonium iodide in a polar aprotic solvent like DMF. rsc.org These conditions facilitate the formation of the N-alkylated products. It is important to note that the reactivity can be influenced by the steric and electronic nature of both the alkylating agent and the thiophene substrate.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride, Base (e.g., Pyridine or Triethylamine), Solvent (e.g., DCM or THF) | N-Acyl-2-amino-4-methylthiophene-3-carbonitrile | General knowledge |

| Alkylation | Alkyl halide, Cesium carbonate, Tetrabutylammonium iodide, DMF | N-Alkyl-2-amino-4-methylthiophene-3-carbonitrile | rsc.org |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. nih.govscielo.brresearchgate.net

For example, the reaction of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with 1,3-disubstituted pyrazole-4-carboxaldehydes has been reported to yield novel Schiff bases with potential antimicrobial activity. nih.gov Similarly, a series of Schiff bases were synthesized from other 2-aminothiophene derivatives and various aldehydes, demonstrating the broad applicability of this reaction. scielo.br The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol.

Transformations of the Nitrile Group (–CN)

The nitrile group at the C3 position is another key functional group that can be chemically transformed to introduce new functionalities. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can undergo reduction.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water. Further hydrolysis of the intermediate amide leads to the corresponding carboxylic acid.

Base-catalyzed hydrolysis, on the other hand, is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Under controlled conditions, the reaction can sometimes be stopped at the amide stage. However, more vigorous conditions will lead to the formation of the carboxylate salt, which upon acidification yields the carboxylic acid.

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. A common method for this transformation is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. google.com This reaction is typically carried out under pressure and at elevated temperatures. Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. This method is highly efficient but less selective than catalytic hydrogenation.

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. nih.govnih.gov These reactions often involve the participation of both the amino and nitrile groups in a cyclization process.

One of the most important annulation reactions is the condensation with various reagents to form a pyrimidine ring fused to the thiophene core. For instance, reaction with nitriles under acidic conditions can lead to the formation of 4-amino-thieno[2,3-d]pyrimidines. nih.gov The process is believed to proceed via an initial N-addition of the amino group to the nitrile, followed by an intramolecular cyclization involving the thiophene's nitrile group.

Furthermore, 2-aminothiophenes can act as dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles. These reactions can lead to the formation of bicyclic adducts, which may subsequently undergo further transformations, such as the elimination of hydrogen sulfide, to yield new aromatic systems. researchgate.net Annulation reactions with various electrophilic reagents provide a versatile strategy for the construction of a wide range of fused heterocycles. rsc.org

Table 3: Cycloaddition and Annulation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Annulation | Nitriles, Acidic conditions (e.g., dry HCl gas) | 4-Amino-thieno[2,3-d]pyrimidines | nih.gov |

| [4+2] Cycloaddition | Electron-poor olefins (e.g., maleic acid derivatives) | Fused benzene (B151609) ring systems (after H₂S elimination) | researchgate.net |

Synthesis of Thieno[2,3-d]pyrimidine (B153573) Systems

The ortho-disposed amino and cyano groups on the thiophene ring make this compound an excellent precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds. nih.gov This transformation is typically achieved by reacting the aminothiophene with a one-carbon electrophilic synthon that bridges the amino and nitrile functionalities to form the pyrimidine ring.

Several strategies have been developed for this purpose:

Reaction with Formamide or Formic Acid : Heating 2-aminothiophene-3-carbonitrile (B183302) derivatives with formamide or a mixture of formamide and formic acid is a direct method to construct the 4-aminothieno[2,3-d]pyrimidine system.

Cyclocondensation with Nitriles : Under acidic conditions, such as in the presence of dry hydrogen chloride gas, the aminothiophene can react with various nitriles (R-C≡N). tubitak.gov.tr This reaction proceeds via an initial N-amidation of the amino group by the nitrile, followed by intramolecular cyclization to yield 4-amino-2-substituted-thieno[2,3-d]pyrimidines. tubitak.gov.tr

Reaction with Acyl Chlorides : Cyclization can be achieved using acyl chlorides in a suitable solvent like 1,4-dioxane to yield thieno[2,3-d]pyrimidine-4-one derivatives. scielo.br

Reaction with Isothiocyanates : Treatment with aryl or alkyl isothiocyanates gives an intermediate thiourea derivative. Subsequent base-catalyzed cyclization, often using sodium ethoxide, leads to the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives.

The following table summarizes common reagents used for the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile precursors.

| Reagent | Resulting Structure | Conditions | Reference(s) |

| Formamide | Thieno[2,3-d]pyrimidin-4-amine | Heating | |

| Nitriles (R-CN) | 2-R-Thieno[2,3-d]pyrimidin-4-amine | Dioxane, HCl | tubitak.gov.tr |

| Acyl Chlorides (R-COCl) | 2-R-4-Oxo-thieno[2,3-d]pyrimidine | 1,4-Dioxane, Reflux | scielo.br |

| Isothiocyanates (R-NCS) | 3-R-2-thioxo-thieno[2,3-d]pyrimidin-4-one | Base-catalyzed cyclization | |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | N,N-dimethyl-N'-(3-cyano-4-methylthiophen-2-yl)formimidamide | Microwave irradiation | scielo.br |

Formation of Thienopyridine Derivatives

The synthesis of thieno[2,3-b]pyridine derivatives can be accomplished using this compound as the starting material. sciforum.net This transformation typically involves a condensation reaction with a 1,3-dielectrophilic compound, such as an active methylene (B1212753) compound, which reacts with both the amino group and the activated C5 position of the thiophene ring or a derivative thereof to form the fused pyridine ring. Common reagents include β-ketoesters and malonates, often in the presence of a base. The reaction sequence constructs the pyridine ring onto the thiophene core, resulting in the formation of the thienopyridine scaffold. sciforum.net

Construction of Thienopyrazole Scaffolds

The vicinal amino and cyano groups of this compound are suitable for the construction of a fused pyrazole ring, leading to thieno[2,3-c]pyrazole systems. A primary synthetic route involves the reaction with hydrazine hydrate. tubitak.gov.tr In this reaction, hydrazine attacks the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the C2 carbon of the thiophene ring, with the amino group being displaced. Alternatively, the amino group can be the one to initiate cyclization. This reaction typically proceeds under basic conditions, for example, in the presence of sodium ethoxide, to yield 3-amino-thieno[2,3-c]pyrazole derivatives. tubitak.gov.tr

Generation of Thienotriazole and Other Fused Systems

The reactive functionalities of this compound allow for the synthesis of more complex fused heterocyclic systems, such as thienotriazoles and thienotetrazoles.

Thienotriazoles : The synthesis of a fused triazole ring often begins with the derivatization of the aminothiophene into a thienopyrimidine. For instance, a 4-hydrazinothieno[2,3-d]pyrimidine, prepared from the corresponding 4-chloro derivative, can be cyclized with reagents like triethyl orthoformate to form a thieno[3,2-e] tandfonline.comresearchgate.netnih.govtriazolo[4,3-c]pyrimidine system. researchgate.net These systems can sometimes undergo rearrangement, such as the Dimroth-type rearrangement, to form more stable isomers like thieno[3,2-e] tandfonline.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidines. researchgate.net Another pathway involves the diazotization of the amino group followed by an intramolecular cyclization or reaction with another nucleophile. nih.gov

Thienotetrazoles : The nitrile group can be converted into a tetrazole ring. This is typically achieved by reacting the aminothiophene with sodium azide in the presence of a Lewis acid catalyst such as zinc chloride or an ammonium salt like ammonium chloride. sciforum.net This [2+3] cycloaddition reaction yields a 5-(2-amino-4-methylthiophen-3-yl)-1H-tetrazole. sciforum.net

Electrophilic and Nucleophilic Substitution on the Thiophene Ring

The thiophene ring in this compound is electron-rich, making it susceptible to electrophilic substitution.

Electrophilic Substitution : The 2-amino group is a strong activating group, directing incoming electrophiles primarily to the vacant C5 position. The methyl group at C4 provides some steric hindrance but also weakly activates the ring. Therefore, reactions such as halogenation (bromination, chlorination) and nitration are expected to occur selectively at the C5 position. Nitration of thiophenes can be achieved with mild nitrating agents to avoid oxidation and degradation of the ring. semanticscholar.orgresearchgate.net For instance, reagents like copper nitrate or nitric acid in trifluoroacetic anhydride are effective. semanticscholar.orgresearchgate.net

Nucleophilic Substitution : Nucleophilic substitution directly on the electron-rich thiophene ring is generally unfavorable unless a leaving group is present at a position activated by an electron-withdrawing group. While the nitrile group is electron-withdrawing, direct substitution on the ring of this compound is not a common reaction pathway. However, nucleophilic substitution is a key reaction for derivatives, such as a 5-halo-2-aminothiophene, where the halogen can be displaced by various nucleophiles, often under transition-metal catalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to derivatives of this compound.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.orgthermofisher.com To utilize this reaction, this compound would first need to be halogenated, typically at the C5 position, to create the required organohalide substrate. The resulting 5-halo-2-aminothiophene derivative can then be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position. nih.gov

Heck-Mizoroki Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov Similar to the Suzuki coupling, a 5-halo derivative of this compound would serve as the substrate. This allows for the introduction of vinyl groups at the C5 position of the thiophene ring. nih.gov

The general scheme for these coupling reactions is a two-step process:

Halogenation : Electrophilic halogenation at the C5 position to produce 2-amino-5-halo-4-methylthiophene-3-carbonitrile.

Coupling : Reaction of the halo-derivative with a suitable coupling partner (e.g., boronic acid for Suzuki, alkene for Heck) in the presence of a palladium catalyst and a base.

Dimerization and Polymerization Processes (e.g., Electrochemical Dimerization)

This compound and related aminothiophenes can undergo oxidative polymerization, particularly through electrochemical methods. This process leads to the formation of conjugated polymers with interesting electronic and optical properties.

The mechanism of electropolymerization involves the oxidation of the monomer at an electrode surface to form a radical cation. This reactive intermediate can then couple with another radical cation or a neutral monomer. Subsequent loss of protons leads to the formation of a dimer, which can be further oxidized and coupled to extend the polymer chain. The polymerization typically results in α,α'-linkages between the thiophene rings (i.e., coupling at the C5 position), leading to a highly conjugated polymer backbone. The amino group plays a significant role in the oxidation process and influences the properties of the resulting polymer.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 4 Methylthiophene 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and conformational preferences of molecules in solution. For 2-amino-4-methylthiophene-3-carbonitrile and its derivatives, ¹H and ¹³C NMR spectra provide key insights into their molecular structure.

In the ¹H NMR spectrum of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, a derivative of the target compound, a signal corresponding to the two protons of the amino group appears at approximately 4.85 ppm. sciforum.net Another characteristic signal for the hydrogen at position 5 of the thiophene (B33073) ring is observed at 6.27 ppm. sciforum.net The chemical shifts and coupling constants of the protons on the thiophene ring and its substituents are sensitive to the electronic environment and the rotational barriers around single bonds. copernicus.org

For instance, studies on thiophene-based conjugated polymers have shown that aggregation behavior in solution can be monitored by changes in NMR spectra. acs.org Broadening of signals can indicate restricted motion or aggregation, while sharp signals may suggest a single dominant conformation or rapid exchange between multiple conformations. copernicus.orgacs.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict chemical shifts and coupling constants, aiding in the assignment of complex spectra and the determination of conformational equilibria. hhu.debenthamdirect.com

Table 1: Representative ¹H NMR Spectral Data for a 2-Aminothiophene Derivative

| Functional Group | Chemical Shift (ppm) |

| Amino (NH₂) | ~4.85 |

| Thiophene H-5 | ~6.27 |

Data derived from a study on 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile. sciforum.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of 2-aminothiophene derivatives typically shows absorption bands for the amino (NH₂) and nitrile (C≡N) groups. In a study of hexahydrothieno[2,3-d]pyrimidines derived from 2-amino-4,5-dihydrothiophene-3-carbonitriles, the disappearance of the NH₂ and conjugated C≡N bands and the appearance of a new, weak band for a non-conjugated C≡N group at 2235–2245 cm⁻¹ confirmed the reaction had occurred. nih.gov

The vibrational frequencies of the thiophene ring itself are also informative. Aromatic C-H in-plane bending vibrations are generally observed in the 1000–1300 cm⁻¹ region, while out-of-plane bending occurs between 750–1000 cm⁻¹. iosrjournals.org For substituted thiophenes, the ring stretching vibrations are sensitive to the nature of the substituents and appear in the 1350-1600 cm⁻¹ range. iosrjournals.org

Computational DFT calculations are frequently employed to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands to specific vibrational modes. rsc.orguj.ac.za This combined experimental and theoretical approach provides a detailed understanding of the molecule's vibrational behavior.

Table 2: Characteristic IR Absorption Frequencies for 2-Aminothiophene Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| Non-conjugated C≡N | 2235–2245 |

| C=O | 1680–1690 |

| C=N | 1647–1664 |

Data from a study on hexahydrothieno[2,3-d]pyrimidines. nih.gov

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, which has a molecular formula of C₆H₆N₂S, the expected monoisotopic mass is approximately 138.025 Da. scbt.comuni.lu

Upon ionization in a mass spectrometer, the molecular ion (M⁺) is formed. chemguide.co.uk This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk For aminothiophene derivatives, fragmentation can involve cleavage of bonds adjacent to the thiophene ring or loss of functional groups.

For example, in the mass spectrum of related nitrile-containing amino acids, fragmentation pathways include the loss of small molecules like HCN or CO₂. nih.govunito.it The presence of a nitrogen atom often results in a molecular ion with an odd mass-to-charge ratio (m/z), a useful diagnostic feature. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 139.03244 | 131.6 |

| [M+Na]⁺ | 161.01438 | 143.6 |

| [M-H]⁻ | 137.01788 | 136.1 |

Predicted values calculated using CCSbase. uni.lu

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in the crystal lattice.

The amino group in these structures often participates in hydrogen bonding, which plays a crucial role in directing the supramolecular assembly of the molecules in the crystal. The crystal packing is also influenced by other intermolecular interactions, such as π-π stacking of the thiophene rings. Analysis of crystal structures of similar aminothiophene compounds indicates that they often crystallize in orthorhombic or monoclinic systems.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy of Modified Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For derivatives of this compound, modifications to the molecular structure can significantly alter their UV-Vis absorption and emission properties. For example, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives have been investigated as photosensitizers, indicating that these systems can absorb light in the near UV-A and visible ranges. researchgate.net The introduction of different substituents can tune the absorption and emission wavelengths, which is particularly relevant for applications in areas like photopolymerization and the development of fluorescent probes. researchgate.netresearchgate.net

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be correlated with the observed UV-Vis spectra. These parameters are crucial for understanding the charge transfer characteristics within the molecule. iosrjournals.org

Applications in Medicinal Chemistry and Biological Activity of 2 Amino 4 Methylthiophene 3 Carbonitrile Derivatives

Rational Design Principles for Bioactive Scaffolds Derived from 2-Amino-4-methylthiophene-3-carbonitrile

The rational design of bioactive compounds from the this compound scaffold is rooted in its unique structural features. As a five-membered heterocyclic ring, the thiophene (B33073) core is considered a bioisosteric replacement for the phenyl group, a common moiety in many active drugs. semanticscholar.org This allows medicinal chemists to modulate a compound's physicochemical properties while potentially retaining or enhancing its biological activity. The 2-aminothiophene structure is a versatile synthon, providing a foundation for creating more complex thiophene-containing heterocycles and hybrid molecules. nih.govnih.gov

The presence of reactive amino and cyano groups on the thiophene ring offers numerous opportunities for chemical derivatization. sciforum.net These functional groups serve as handles for introducing various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net By making specific chemical modifications at different positions of the scaffold, researchers can fine-tune the molecule's pharmacophore and pharmacokinetic properties to optimize its interaction with biological targets. nih.govmdpi.com This strategic approach has led to the development of derivatives with a broad range of pharmacological effects, including anticancer and anti-inflammatory activities. researchgate.netpnrjournal.com The design process often involves creating libraries of compounds to identify substitution patterns that enhance potency and selectivity for specific therapeutic targets. mdpi.com

Anticancer and Antitumor Activities of Derivatized Compounds

Derivatives of the 2-aminothiophene scaffold have been extensively studied as promising options for the treatment of solid tumors. nih.gov These compounds have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer types, establishing the thiophene nucleus as a key component in the development of novel anticancer agents. nih.govnih.gov

The anticancer potential of 2-aminothiophene derivatives has been validated through their activity against a diverse panel of human cancer cell lines. Studies have shown that these compounds exhibit significant cytotoxicity against breast, colon, and ovarian cancer cells. nih.gov For instance, specific derivatives have shown effectiveness against liver cancer cell lines like HepG2 and SMMC-7721. mdpi.com Further research has confirmed their antiproliferative potential in cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines, with some derivatives showing efficacy comparable or superior to the standard drug doxorubicin. nih.gov

The cytotoxic activity extends to colon cancer, with carbohydrazide derivatives of 3-aminothiophene demonstrating a strong and selective effect against the HCT-116 cell line. bezmialem.edu.tr In some cases, these compounds have shown greater selectivity for cancer cells over normal cells, which is a crucial attribute for potential anticancer drugs. bezmialem.edu.tr Research has also documented the activity of aminothiophene derivatives against prostate and cervical adenocarcinoma cells, further broadening their potential application in oncology. nih.gov

| Cancer Type | Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| Cervical Adenocarcinoma | HeLa | 2-amino thiophene derivatives | Significant antiproliferative potential | nih.gov |

| Pancreatic Adenocarcinoma | PANC-1 | 2-amino thiophene derivatives | Significant antiproliferative potential | nih.gov |

| Liver Cancer | HepG2, SMMC-7721 | Thiophene derivatives | Cytotoxicity, inhibition of tumor cell growth | mdpi.com |

| Colon Cancer | HCT-116 | 3-Amino-thiophene-2-carbohydrazide derivatives | Strong and selective cytotoxic activity | bezmialem.edu.tr |

| Prostate & Cervical Cancer | Not specified | Aminothiophene derivatives (SB-44, SB-83, SB-200) | Significant cytotoxicity (IC50 < 35 μM) | nih.gov |

The antitumor activity of 2-aminothiophene derivatives is attributed to several key cellular mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death. Certain aminothiophene derivatives have been shown to induce apoptosis, confirmed by an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a key marker of this process. nih.gov

Another significant mechanism is the disruption of the cell cycle. Studies have demonstrated that these compounds can interfere with the progression of the cell cycle, leading to cell cycle arrest. nih.gov For example, specific derivatives have caused a significant increase in the percentage of cells in the sub-G1 phase or a decrease in the S/G2/M phases, effectively halting cell proliferation. nih.gov This cytostatic effect prevents cancer cells from growing and multiplying. nih.gov

Furthermore, certain benzo[b]thiophene derivatives, which share the core thiophene structure, are potent inhibitors of tubulin polymerization. nih.govnih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov These compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle and thereby exhibiting powerful antimitotic activity. acs.orgunife.it

| Mechanism | Specific Effect | Compound Class | Reference |

|---|---|---|---|

| Apoptosis Induction | Increase of cleaved PARP | Aminothiophene derivatives | nih.gov |

| Cell Cycle Arrest | Increase in sub-G1 phase; decrease in S/G2/M phases | Aminothiophene derivatives | nih.gov |

| Tubulin Polymerization Inhibition | Inhibition of microtubule assembly, binding to colchicine site | Benzo[b]thiophene derivatives | nih.govacs.org |

Anti-inflammatory and Analgesic Properties of Functionalized Derivatives

In addition to their anticancer properties, functionalized derivatives of the 2-aminothiophene scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. mdpi.comnih.gov The thiophene ring is a core component of several commercially available anti-inflammatory drugs, highlighting its importance in this therapeutic area. nih.gov

Derivatives based on the thiophene structure have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Specifically, research has focused on developing selective COX-2 inhibitors, which can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Hybrid molecules containing thiophene have been shown to act as potential competitive dual inhibitors of both COX-2 and 5-LOX, offering a broader mechanism for controlling inflammation. nih.gov This dual inhibition is a valuable strategy for treating inflammatory diseases.

The anti-inflammatory effects of thiophene derivatives are also linked to their ability to suppress key inflammatory mediators. For example, a series of 3-aminothiophene-2-acylhydrazone derivatives demonstrated potent anti-inflammatory and analgesic properties in various models. mdpi.com While the exact mediators were not specified for all compounds, the anti-inflammatory response typically involves the downregulation of pro-inflammatory cytokines and other signaling molecules. These derivatives were shown to significantly reduce cell recruitment in acute inflammatory models, indicating a potent effect on the inflammatory process. mdpi.com

Antimicrobial and Antibacterial Spectrum of Activity for Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial and antibacterial agents. ijpbs.comijpscr.info These compounds have been synthesized and evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. ijpbs.com The versatile nature of the 2-aminothiophene ring allows for substitutions that can enhance the antimicrobial efficacy of the resulting molecules. nih.gov

The antibacterial activity of these derivatives is often evaluated using methods such as the minimum inhibitory concentration (MIC) to quantify their potency against different microbial species. ijpbs.com Research has shown that certain substituted 2-aminothiophenes exhibit considerable activity against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. ijpbs.commdpi.comnih.gov For instance, some novel synthesized iminothiophene derivatives have shown more potent activity against Pseudomonas aeruginosa than the standard drug gentamicin. mdpi.com

The following table summarizes the antimicrobial activity of selected 2-aminothiophene derivatives against various microorganisms.

| Derivative | Test Organism | Activity/Result | Reference |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Moderate to good activity | |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide | Escherichia coli (Gram-negative) | Moderate to good activity | |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | E. coli, P. vulgaris, B. subtilis, S. aureus | Significant antibacterial activity | ijpbs.com |

| Iminothiophene derivatives | Pseudomonas aeruginosa | More potent than gentamicin | mdpi.com |

| 3-Amino thiophene-2-carboxamide derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | Higher activity compared to 3-hydroxy and 3-methyl analogs | nih.gov |

The antifungal activity of these compounds has also been explored, with some derivatives showing efficacy against various fungal species. ijpbs.com The continued investigation into the antimicrobial properties of this compound derivatives is crucial in the search for new and effective treatments for infectious diseases, especially in the face of rising antibiotic resistance.

Anticonvulsant Activity of Novel Derivatives

Recent studies have highlighted the potential of 2-aminothiophene derivatives as anticonvulsant agents. researchgate.net For example, a series of novel hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com

One promising derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated a broad spectrum of anticonvulsant activity. mdpi.com In vitro studies of this compound indicated a moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels, which are key targets for many antiepileptic drugs. mdpi.com

The following table presents data on the anticonvulsant activity of a selected derivative compared to standard antiepileptic drugs.

| Compound | Test | ED₅₀ (mg/kg) | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | mdpi.com |

| Valproic Acid (Reference) | MES | 252.7 | mdpi.com |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | mdpi.com |

| Valproic Acid (Reference) | 6 Hz | 130.6 | mdpi.com |

| Ethosuximide (Reference) | 6 Hz | 221.7 | mdpi.com |

These findings suggest that the 2-aminothiophene scaffold can be a valuable starting point for the development of new anticonvulsant drugs with potentially improved efficacy and a broader spectrum of activity. researchgate.netmdpi.com

Antioxidant Properties of Substituted Thiophene Derivatives

Substituted thiophene derivatives, including those derived from this compound, have been investigated for their antioxidant properties. nih.govresearchgate.netnih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov The presence of an amino group on the thiophene ring can significantly contribute to this activity. nih.gov

The table below shows the antioxidant capacity of a thiophene derivative compared to a standard antioxidant.

| Compound | Antioxidant Capacity (ORAC, fAO) | Reference |

| 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | 2-3 (estimated for aromatic amines) | nih.gov |

| Trolox (standard) | - | researchgate.net |

The investigation into the antioxidant properties of 2-aminothiophene derivatives is an active area of research, with the potential to yield new therapeutic agents for conditions associated with oxidative damage.

Relevance of the 2-Aminothiophene Motif in Clinically Approved Drugs and Preclinical Candidates

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, as evidenced by its presence in several clinically approved drugs and promising preclinical candidates. researchgate.netresearchgate.netnih.gov This structural unit is recognized for conferring a wide array of biological activities. researchgate.netnih.gov

Examples of drugs and bioactive molecules containing the 2-aminothiophene core include:

Olanzapine (Zyprexa): An atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder. nih.gov

Tinoridine: A non-steroidal anti-inflammatory drug. nih.govnih.gov

Strontium Ranelate (Protelos/Osseor): Used for the treatment of osteoporosis. nih.gov

The thiophene ring is considered a bioisosteric replacement for a phenyl group, a feature that is often exploited in drug design. nih.govsemanticscholar.org The versatility of the 2-aminothiophene core allows it to serve as a starting point for the synthesis of a variety of other heterocyclic systems with therapeutic potential. nih.govnih.gov The successful incorporation of this motif into approved drugs underscores its importance and continues to inspire the development of new 2-aminothiophene-based therapeutic agents. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 2-aminothiophene derivatives influences their biological activity. nih.govnih.govnih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features required for a desired pharmacological effect. nih.gov

For instance, in the development of atypical protein kinase C (aPKC) inhibitors based on a 2-amino-3-carboxy-4-phenylthiophene backbone, SAR studies revealed that electron-donating groups on the C-4 aryl moiety were essential for inhibitory activity. nih.gov Similarly, for allosteric enhancers of the A₁ adenosine receptor, the nature and position of substituents on the phenyl ring of an attached piperazine moiety significantly impacted the activity. nih.gov

SAR studies have also been applied to optimize the antibacterial activity of thiophene derivatives. It has been observed that the presence of an amino group can enhance antibacterial efficacy compared to hydroxyl or methyl groups at the same position. nih.gov These studies provide a rational basis for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Applications in Materials Science

Development of Organic Functional Materials

2-Amino-4-methylthiophene-3-carbonitrile serves as a versatile precursor for a range of organic functional materials due to the reactivity of its amino and cyano groups, as well as the electron-rich thiophene (B33073) core. The general class of 2-aminothiophenes has been identified as a key starting point for synthesizing diverse thiophene-containing heterocycles and polycyclic molecules. nih.gov These structures are integral to the development of materials with specific optical and electronic properties.

The versatility of the 2-aminothiophene scaffold allows for its application in creating materials such as:

Azo Dyes: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes with applications in textiles and data storage. nih.govsapub.org

Nonlinear Optical (NLO) Materials: The donor-acceptor nature that can be imparted by modifying the aminothiophene structure is crucial for second-order NLO applications. nih.gov

Liquid Crystalline Materials: The rigid thiophene core can be incorporated into larger molecules to induce liquid crystalline phases. nih.gov

Near-Infrared (NIR) Dyes: Derivatives such as oligothiophene-BODIPY hybrids can be synthesized for applications requiring absorption and emission in the NIR region. nih.gov

The synthesis of these materials often leverages the Gewald reaction, a common method for preparing 2-aminothiophenes. nih.gov The presence of the amino and nitrile (cyano) functional groups on the thiophene ring provides two active sites for a multitude of subsequent chemical transformations, enabling the construction of complex molecular architectures for advanced material applications.

Integration into Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based compounds are extensively researched as components of organic dyes used in Dye-Sensitized Solar Cells (DSSCs) due to their excellent light-harvesting capabilities and ability to facilitate charge transfer. This compound is a valuable building block for the synthesis of such sensitizer dyes. The thiophene ring acts as a π-conjugated bridge, connecting an electron donor and an electron acceptor/anchoring group within the dye molecule.

In a typical D-π-A (Donor-π-bridge-Acceptor) dye structure for DSSCs, the 2-aminothiophene moiety can be chemically modified to function as or be integrated into the π-bridge. Research on related thiophene-based azo dyes has demonstrated that strategic placement of substituents on the thiophene ring significantly influences the dye's performance. rsc.org For instance, modifying the donor strength at the 4-position of the thiophene ring can alter the charge transfer characteristics and the vertical absorption maximum of the dye. rsc.org

| Dye Component | Function in DSSC | Role of Thiophene Derivative |

| Donor | Provides electrons upon photoexcitation | Can be functionalized with electron-donating groups |

| π-Bridge | Facilitates intramolecular charge transfer | The thiophene ring itself serves as an effective conjugated bridge |

| Acceptor/Anchor | Injects electrons into the semiconductor and binds the dye to the surface | The cyano group can act as an electron acceptor or be converted to an anchoring group (e.g., carboxylic acid) |

Role in Light-Harvesting Systems

The same properties that make this compound derivatives suitable for DSSCs also apply to their role in broader light-harvesting systems. These systems are designed to capture light energy and transfer it efficiently to another component, for applications ranging from artificial photosynthesis to photodetectors. The core function of the thiophene unit is to absorb photons and promote an electron to an excited state.

The development of novel organic sensitizers often involves creating molecules with broad and intense light absorption across the visible spectrum. mdpi.com Thiophene-based structures are integral to achieving this. By incorporating the this compound scaffold into larger conjugated systems, chemists can design molecules with tailored absorption properties. For example, linking multiple thiophene units to create oligothiophenes or polythiophenes can red-shift the absorption spectrum, allowing for the capture of a larger portion of the solar spectrum. nih.gov The amino and cyano groups offer synthetic handles to connect these thiophene units to other chromophores, energy acceptors, or polymeric backbones, creating sophisticated light-harvesting antennae.

Potential in Conducting Polymers and Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in conducting polymers and OLEDs are not extensively documented, its structure suggests significant potential. Thiophene is the fundamental repeating unit in polythiophenes, a major class of conducting polymers. mdpi.com

Conducting Polymers: The polymerization of thiophene derivatives is a well-established method for producing conductive materials. google.com The 2-amino group on the thiophene ring could potentially influence the polymerization process and the final properties of the polymer. It could either be a site for initiating polymerization or be used to functionalize the polymer post-synthesis. The resulting functionalized polythiophenes could exhibit enhanced properties such as improved solubility, processability, or specific sensing capabilities. Conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are widely used as hole-conducting layers in various organic electronic devices, including OLEDs. researchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials are needed for hole injection, hole transport, emission, and electron transport layers. The 2-aminothiophene structure, with its electron-rich nature, is suitable for incorporation into hole-transporting or emissive materials. researchgate.net By reacting the amino group with other aromatic halides, larger triarylamine-type structures, which are common components in OLEDs, could be synthesized. researchgate.net Furthermore, the entire molecule can serve as a building block for low molecular weight fluorescent materials, which can be processed from solution to form the emissive layer in an OLED device. researchgate.netnih.gov The combination of the thiophene ring with the electron-donating amino group and electron-withdrawing cyano group creates a push-pull system that can lead to efficient solid-state emission.

Green Chemistry and Sustainable Synthetic Methodologies

Catalyst-Free and Solvent-Free Approaches

Catalyst-free and solvent-free reactions represent a significant advancement in green chemistry for the synthesis of 2-aminothiophenes. These methods address the environmental concerns associated with traditional synthesis, which often relies on volatile organic solvents and catalysts that can be toxic or difficult to recover.

One notable approach involves the synthesis of 2-aminothiophenes from 4-thiazolidinone (B1220212) derivatives under catalyst-free conditions in water. nih.gov This method demonstrates the potential for selective synthesis without the need for external catalysts. Additionally, solvent-free syntheses of 2-aminothiophene derivatives have been achieved using aminopropyl-modified silica-coated magnetite nanoparticles as a catalyst, offering high yields and easy separation of the catalyst from the reaction mixture. nih.gov

The Gewald reaction, a cornerstone for synthesizing 2-aminothiophenes, has also been adapted to solvent-free conditions. By employing high-speed vibration milling, 2-aminothiophene-3-carbonitrile (B183302) derivatives can be produced in good yields with significantly reduced reaction times. researchgate.net This technique highlights the potential of mechanochemistry to drive reactions without the need for bulk solvents.

Table 1: Comparison of Catalyst-Free and Solvent-Free Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| From 4-Thiazolidinones | 4-Thiazolidinone derivatives | Water, Catalyst-free | Not specified | nih.gov |

| Nanoparticle Catalysis | Ketones, Malononitrile (B47326), Sulfur | Solvent-free, Fe3O4-modified nanoparticles | 56-88 | nih.gov |

| High-Speed Vibration Milling | Cyclic Ketone, Malononitrile, Sulfur | Solvent-free, Et2NH catalyst | Good | researchgate.net |

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, Polyethylene (B3416737) Glycol)

The use of environmentally benign solvents is a key strategy in greening the synthesis of 2-aminothiophenes. Deep eutectic solvents (DESs) and polyethylene glycol (PEG) have emerged as promising alternatives to conventional volatile organic compounds.

L-proline-based DESs have been successfully employed in the Knoevenagel condensation for the functionalization of related heterocyclic compounds, showcasing their potential as effective and green reaction media. researchgate.net These solvents are often biodegradable, have low toxicity, and can be easily prepared from readily available components.

Ionic liquids, another class of green solvents, have also been utilized in the Gewald reaction. For instance, the synthesis of 2-aminothiophenes has been achieved using an ionic liquid catalyst, [HOEmim]PF6, in water, which demonstrated excellent recyclability and reusability over multiple cycles. researchgate.net The use of water as a co-solvent further enhances the green credentials of this method.

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, particularly through ball milling, offers a solvent-free and often catalyst-free route to organic compounds, including 2-aminothiophenes. beilstein-journals.orgnih.gov This technique utilizes mechanical energy to initiate and sustain chemical reactions, thereby reducing or eliminating the need for solvents and external heating.

High-speed vibration milling (HSVM) has been effectively used for the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives. researchgate.net This method, which can be catalyzed by inexpensive and environmentally friendly bases like diethylamine, is characterized by short reaction times and facile work-up procedures. researchgate.net The energy input in mechanochemical reactions is controlled by factors such as milling frequency, offering better reproducibility compared to manual grinding. nih.gov

The application of mechanochemistry extends to various multicomponent reactions, which are inherently atom-economical. beilstein-journals.org By bringing reactants into close contact through mechanical force, these reactions can proceed efficiently without the need for a solvent medium.

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and reduced by-product formation. semanticscholar.orgresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been widely applied to the Gewald reaction for the preparation of 2-aminothiophene derivatives. semanticscholar.orglookchem.com This method drastically reduces reaction times from hours to minutes. researchgate.netmdpi.com For example, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives has been achieved in just two minutes under microwave irradiation. researchgate.net Both one-pot and two-step Gewald syntheses have been successfully adapted to microwave conditions, often with improved yields compared to conventional heating. lookchem.com Solvent-free microwave-assisted syntheses have also been reported, further enhancing the green nature of this approach. researchgate.net

Table 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

| Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ketones, Cyanoacetates, Sulfur | Morpholine (B109124), Solvent-free, Microwave | Not specified | 84-95 | researchgate.net |

| Ketone, Activated Nitrile, Sulfur | K2CO3, DMF, Microwave | 30 min | 57-95 | semanticscholar.org |

| 2-Amino-3-carbonitrile precursor, Triethyl orthoformate | Acetic acid, Microwave (120W, 150°C) | 20 min | Good | mdpi.com |

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation provides another non-conventional energy source for promoting organic reactions. The synthesis of various heterocyclic compounds, including derivatives of 2-amino-4H-pyran, has been successfully carried out under ultrasonic irradiation in aqueous media. researchgate.netnanobioletters.com This method often leads to higher yields and shorter reaction times compared to traditional methods. researchgate.net The use of ultrasound in conjunction with environmentally friendly solvents like water further underscores its potential as a green synthetic tool. researchgate.netnanobioletters.com While direct examples for 2-amino-4-methylthiophene-3-carbonitrile are less documented, the principles demonstrated for similar heterocyclic systems suggest its applicability.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The 2-aminothiophene structural motif is a cornerstone in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities. nih.gov Future research will focus on expanding the library of derivatives from 2-Amino-4-methylthiophene-3-carbonitrile to enhance its therapeutic potential. The core structure is a valuable starting point for synthesizing a variety of thiophene-containing heterocycles. nih.gov

One promising pathway is the construction of thieno[2,3-d]pyrimidine (B153573) systems. Research has demonstrated that reacting dihydrothiophene derivatives, which are closely related to the title compound, with formaldehyde (B43269) and primary amines can yield new hexahydrothieno[2,3-d]pyrimidines. nih.govacs.org These thieno[2,3-d]pyrimidine cores are known to exhibit a broad spectrum of pharmaceutical activities.

Key derivatization strategies include:

Mannich-type Reactions: Utilizing the reactivity of the aminothiophene to participate in Mannich reactions to introduce diverse substituents. nih.govacs.org

Cyclization Reactions: Acting as a precursor for fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.gov

Substitution Reactions: Modifying the amino and cyano groups to create amides, carboxylic acids, and other functional groups, thereby altering the molecule's physicochemical properties and biological targets.

The goal of these derivatization efforts is to generate novel compounds for screening against various diseases, including viral infections, cancer, and microbial infections, leveraging the known bioactivity of the 2-aminothiophene scaffold. nih.gov

Advanced Computational Design for Targeted Applications

Computational chemistry offers powerful tools to guide the synthesis of new derivatives with desired properties, saving significant time and resources. For derivatives of this compound, advanced computational methods can be pivotal.

Researchers have already employed high-level quantum chemical calculations, such as Density Functional Theory (DFT), to investigate reaction mechanisms for the synthesis of related dihydrothiophenes. nih.govacs.org This approach can be extended to:

Predict Reaction Outcomes: Simulate potential derivatization reactions to predict their feasibility, mechanism, and major products.

Structure-Based Drug Design: Use molecular docking simulations to predict how novel derivatives will bind to specific biological targets, such as enzymes or receptors. This allows for the rational design of molecules with high affinity and selectivity.

ADMET Prediction: Computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.

By integrating these computational models, research can move from random screening to a more focused, design-driven approach for developing new therapeutic agents and functional materials.

| computerComputational Method | biotechApplication in Drug Discovery | ads_clickSpecific Goal for this compound Derivatives |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Understanding reaction mechanisms and electronic properties. nih.govacs.org | Predicting reactivity and guiding the synthesis of novel derivatives. |

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. semanticscholar.org | Designing derivatives that target specific enzymes or receptors (e.g., kinases, GPCRs). |

| ADMET/PK Modeling | Predicting pharmacokinetic and toxicity profiles of new chemical entities. | Prioritizing derivatives with good bioavailability and low toxicity for synthesis. |

High-Throughput Screening and Combinatorial Chemistry for New Derivatives

To explore the vast chemical space accessible from this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov Combinatorial chemistry allows for the rapid synthesis of large, indexed libraries of related compounds by systematically combining a smaller number of building blocks.

The process would involve:

Library Design: Designing a library of reactants that can be combined with the this compound core to generate a diverse set of derivatives.

Automated Synthesis: Employing robotic systems for the parallel synthesis of the designed library in microplates.

High-Throughput Screening (HTS): Screening the entire library simultaneously against a specific biological target using automated, miniaturized assays. benthamscience.com Modern HTS platforms can test thousands of compounds per day. benthamscience.com